molecular formula C12H16N2O B11947118 1-Cyclopropyl-3-(2,4-xylyl)urea CAS No. 64393-17-5

1-Cyclopropyl-3-(2,4-xylyl)urea

Cat. No.: B11947118
CAS No.: 64393-17-5
M. Wt: 204.27 g/mol
InChI Key: BDGIAHGKHDMJMI-UHFFFAOYSA-N
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Properties

CAS No.

64393-17-5

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-cyclopropyl-3-(2,4-dimethylphenyl)urea

InChI

InChI=1S/C12H16N2O/c1-8-3-6-11(9(2)7-8)14-12(15)13-10-4-5-10/h3,6-7,10H,4-5H2,1-2H3,(H2,13,14,15)

InChI Key

BDGIAHGKHDMJMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2CC2)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the amine on the isocyanate carbonyl, followed by proton transfer and release of carbon dioxide (CO₂). The process is typically exothermic and requires careful temperature control to minimize side reactions.

Key Parameters

ParameterOptimal ConditionsRationale
Solvent Chloroform, ethyl acetate, or THFPolar aprotic solvents enhance reaction efficiency and solubility.
Base Triethylamine (TEA) or pyridineNeutralizes HCl generated during the reaction, improving yield.
Temperature 0°C to room temperaturePrevents decomposition of isocyanate at elevated temperatures.
Reaction Time 1–3 hoursLonger durations may lead to overreaction or side products.

Experimental Procedure

  • Cyclopropyl isocyanate (1 eq) is added dropwise to a solution of 2,4-dimethylaniline (1.1 eq) in chloroform at 0°C.

  • The mixture is stirred at room temperature for 1–2 hours, during which a white precipitate forms.

  • The solvent is evaporated, and the crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane).

Yield : ~80–85% (based on analogous reactions in).

Coupling Agent-Mediated Synthesis

For cases where direct isocyanate-amine coupling is inefficient, condensing agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. These agents activate carboxyl groups, enabling urea formation from amines and carbamates.

Reagent Selection and Mechanism

DCC reacts with carboxylic acids to form active intermediates (e.g., O-acylisourea), which then react with amines. For urea synthesis, this method is less common unless the carbonyl group is preactivated.

ReagentRoleAdvantages
DCC Carbodiimide coupling agentHigh yield, minimal side products.
EDC Water-soluble carbodiimideSuitable for aqueous conditions.

Protocol for Alternative Routes

  • Cyclopropyl carbamate (e.g., methyl cyclopropylcarbamate) is reacted with 2,4-dimethylaniline in the presence of DCC and a base (e.g., TEA).

  • The reaction is conducted in dichloromethane (DCM) at room temperature for 6–12 hours.

  • Purification involves filtration of dicyclohexylurea (DCU) byproducts and recrystallization.

Yield : 70–90% (varies with substrate and reaction time).

Dealkylation and Functionalization

Dealkylation strategies are employed when the target compound is derived from a more substituted precursor. For example, N-alkylated ureas may undergo acid-catalyzed demethylation to yield the desired product.

Acidic Dealkylation

AcidConditionsOutcome
HCl (gaseous) Reflux in acetic acidRemoval of methyl groups.
BBr₃ Anhydrous DCM, 0°C to RTSelective demethylation.

Example :

  • N-Methyl-1-cyclopropyl-3-(2,4-xylyl)urea is treated with HCl gas in acetic acid under reflux.

  • The reaction is monitored by TLC until demethylation is complete.

  • The product is isolated via neutralization and extraction.

Yield : ~50–60% (due to competing hydrolysis).

Purification and Characterization

Post-synthesis, column chromatography (e.g., silica gel, ethyl acetate/hexane) and recrystallization (e.g., acetone) are critical for achieving high purity.

TechniqueParametersPurpose
Silica Gel CC Eluent: 1:10 ethyl acetate/hexaneRemoves unreacted starting material.
Recrystallization Solvent: Acetone/waterEliminates polar impurities.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Direct Isocyanate High yield, simplicityIsocyanate toxicity and volatility.
DCC Coupling Mild conditions, scalableRequires preactivation of carbonyl.
Dealkylation Access to deprotected derivativesLow yield, harsh conditions.

Research Findings and Optimization

  • Solvent Choice : Chloroform and ethyl acetate are preferred for their ability to dissolve both reactants and intermediates without side reactions.

  • Base Efficiency : Pyridine outperforms triethylamine in minimizing DCU formation during DCC-mediated couplings.

  • Temperature Sensitivity : Reactions conducted below 10°C reduce isocyanate dimerization, critical for maintaining purity .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(2,4-xylyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce corresponding urea derivatives with additional oxygen functionalities, while reduction may yield simpler amine derivatives .

Q & A

Q. What synthetic routes are recommended for 1-Cyclopropyl-3-(2,4-xylyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, starting with cyclopropane derivatives and aromatic precursors. Key steps include urea bond formation via isocyanate intermediates and cyclization under controlled conditions. Optimization requires:

  • Temperature control : Maintain 60–80°C during cyclopropane ring formation to avoid side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Purification : Employ column chromatography or preparative HPLC to isolate the compound with >95% purity .

Q. Which spectroscopic techniques are critical for characterizing 1-Cyclopropyl-3-(2,4-xylyl)urea?

Structural validation relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm cyclopropyl and xylyl group integration .
  • Mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]+^+ at m/z 259.12) .
  • HPLC : Monitors purity (>98%) using C18 reverse-phase columns with UV detection at 254 nm .

Q. What initial biological screening approaches are used to assess its pharmacological potential?

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using IC50_{50} determination .
  • Enzyme inhibition studies : Target kinases or proteases linked to disease pathways (e.g., EGFR or COX-2) via fluorometric assays .
  • ADME profiling : Evaluate solubility (logP ~3.2) and metabolic stability using liver microsomes .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from assay variability or impurity effects. Mitigation strategies include:

  • Replication : Validate findings across independent labs with standardized protocols .
  • Batch analysis : Use LC-MS to confirm compound identity and purity for each experiment .
  • Dose-response curves : Rule out off-target effects by testing multiple concentrations .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to kinase active sites (e.g., PDB ID 1M17) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .
  • QSAR modeling : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with activity trends .

Q. How to design factorial experiments for optimizing reaction yields?

A 23^3 factorial design can systematically test variables:

  • Factors : Temperature (60°C vs. 80°C), solvent (DMF vs. THF), catalyst (pyridine vs. DBU).
  • Response variables : Yield (%) and purity (HPLC area %).
  • Statistical analysis : ANOVA identifies significant interactions (e.g., solvent-catalyst synergy) .

Q. How does the compound’s stability vary under environmental or storage conditions?

Stability studies reveal:

  • Photodegradation : UV exposure (254 nm) decreases purity by 15% over 72 hours; store in amber vials .
  • Hydrolysis : Susceptible to acidic conditions (pH <3); neutral buffers (pH 7.4) maintain integrity for 30 days .
  • Thermal stability : Decomposes above 150°C (DSC data); store at 2–8°C for long-term use .

Q. What theoretical frameworks guide its application in enzyme inhibition studies?

Research aligns with:

  • Competitive inhibition models : Fit activity data to Michaelis-Menten equations to calculate KiK_i values .
  • Allosteric modulation hypotheses : Use Hill coefficients (>1) to infer cooperative binding .
  • Structure-activity relationships (SAR) : Link cyclopropyl rigidity to enhanced target affinity .

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